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Introduction
Vintafolide (also known as EC145 or MK-8109) is an investigational small molecule drug

conjugate (SMDC) designed as a targeted therapy for cancers overexpressing the folate

receptor (FR).[1][2] It represents a pioneering effort to selectively deliver a potent cytotoxic

agent to tumor cells while minimizing exposure to healthy tissues. Vintafolide is composed of

three key components: folic acid as the targeting ligand, a cleavable disulfide-based linker

system, and the vinca alkaloid cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH).[3][4]

Developed by Endocyte and later in partnership with Merck & Co., its clinical journey was

closely intertwined with a companion imaging agent, Etarfolatide (EC20), designed to identify

patients most likely to respond to the therapy.[1][5] This guide provides a detailed technical

overview of the discovery, mechanism of action, and clinical development history of

Vintafolide.

Discovery and Rationale: The Folate Receptor as a
Therapeutic Target
The scientific rationale for Vintafolide is rooted in the unique expression pattern of the folate

receptor alpha (FRα). Folate is an essential vitamin required for the synthesis of nucleotides

and DNA replication, processes that are highly active in rapidly dividing cells.[3]
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Expression in Cancer: FRα is a high-affinity receptor that is frequently overexpressed on the

surface of various epithelial malignancies, including over 80% of ovarian cancers, as well as

non-small cell lung, endometrial, renal, and breast cancers.[4][6][7] Its expression is

generally restricted on normal tissues, where it is typically confined to the apical surfaces of

polarized epithelia, making it largely inaccessible to agents in the bloodstream.[3][7]

Prognostic Significance: In several cancers, including ovarian cancer, high FRα expression is

associated with advanced tumor stage, higher grade, and a poorer prognosis, further

validating it as a compelling therapeutic target.[3][4][8]

This differential expression profile provides a therapeutic window, allowing for the targeted

delivery of cytotoxic agents specifically to cancer cells. Vintafolide was engineered to exploit

this by using folic acid, the natural ligand for FRα, to chauffeur a potent chemotherapy drug

directly to the tumor site.[4][9]

Vintafolide: Chemistry and Mechanism of Action
Vintafolide is a meticulously designed conjugate that links the targeting moiety to the cytotoxic

payload.

Chemical Structure: It consists of folic acid covalently linked to DAVLBH. This linkage is

achieved via a hydrophilic peptide spacer and a reducible, self-immolative disulfide linker.[2]

[3][10] The hydrophilic spacer renders the otherwise insoluble DAVLBH readily soluble in

aqueous solutions, enabling intravenous administration.[3][11]

Mechanism of Action: The therapeutic activity of Vintafolide follows a multi-step, receptor-

mediated process:

Binding: Vintafolide circulates in the bloodstream and binds with high affinity (Kd ~0.1

nM) to FRα on the surface of cancer cells.[3][11]

Internalization: The entire Vintafolide-FRα complex is then drawn into the cell through

receptor-mediated endocytosis, forming an intracellular vesicle called an endosome.[1][4]

[7]

Payload Release: The endosome's internal environment becomes increasingly acidic (pH

~5). This acidic and reducing environment facilitates the cleavage of the disulfide bond in
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the linker.[2][4][10]

Cytotoxicity: This cleavage releases the active DAVLBH payload into the cell's cytoplasm.

DAVLBH is a potent microtubule-destabilizing agent (a vinca alkaloid) that binds to tubulin,

preventing the formation of the mitotic spindle. This disruption of microtubule dynamics

leads to cell cycle arrest in the M phase and ultimately triggers apoptosis (programmed

cell death).[2][3][4]
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Vintafolide's receptor-mediated mechanism of action.

Companion Diagnostic: Etarfolatide (⁹⁹ᵐTc-EC20)
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A key innovation in the development of Vintafolide was the simultaneous development of a

companion diagnostic, Etarfolatide.[1]

Composition and Purpose: Etarfolatide is an imaging agent consisting of folic acid linked to

the gamma-emitting radioisotope Technetium-99m (⁹⁹ᵐTc).[12][13] Its purpose was to non-

invasively visualize FR-positive tumors using Single-Photon Emission Computed

Tomography (SPECT) imaging, thereby identifying patients whose tumors expressed the

target and were thus more likely to benefit from Vintafolide.[12][13][14]

Patient Stratification: Based on Etarfolatide scans, patients were categorized into three

groups, allowing for a more precise evaluation of Vintafolide's efficacy[11]:

FR++ (or FR 100%): All tumor lesions were positive for FR expression.

FR+ (or FR 10-90%): At least one, but not all, tumor lesions were positive.

FR- (or FR 0%): No tumor lesions showed FR expression.
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Vintafolide Development Timeline
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(Europe)
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April 2012

EMA MAA Filing
Accepted

Phase III PROCEED
(Ovarian)

(NCT01170650)

PROCEED Trial
Stopped for Futility

May 2014
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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